5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C23H17NOS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been used as a mitochondria-anchoring photosensitizer , suggesting that it may interact with mitochondrial components.
Mode of Action
The compound is known to have a deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage (Voc) .
Biochemical Pathways
Given its role as a mitochondria-anchoring photosensitizer , it may be involved in pathways related to energy production and apoptosis.
Result of Action
As a mitochondria-anchoring photosensitizer, it may induce apoptosis or other cellular changes .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be kept in a dark place and under an inert atmosphere . The compound’s stability and efficacy may also be affected by temperature, as it has a predicted boiling point of 538.8±45.0 °C .
Biochemical Analysis
Biochemical Properties
The aldehyde functional group of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is known to form double bond π-bridges with amines via condensation reaction . This property allows it to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Derived from this compound, the aggregation induced emission (AIE) two-photon fluorescent probe AIETP demonstrated efficient brain vasculature imaging with high brightness and improved photostability . AIETP NPs showed excellent two-photon cross section and in vivo stability apart from demonstrating great cell permeability and biocompatibility .
Molecular Mechanism
Its derivative AIETP has been shown to demonstrate efficient brain vasculature imaging, suggesting that it may interact with biomolecules in the brain .
Temporal Effects in Laboratory Settings
Its derivative AIETP has been shown to demonstrate stable in vivo performance .
Metabolic Pathways
Its ability to form double bond π-bridges with amines via condensation reaction suggests that it may interact with various enzymes and cofactors .
Subcellular Localization
Its derivative AIETP has been shown to demonstrate efficient brain vasculature imaging, suggesting that it may localize in the brain .
Chemical Reactions Analysis
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde functional group can form double bond π-bridges with amines via condensation reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials[][1].
Biology: The compound has been utilized in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes[][1].
Comparison with Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
Triphenylamine Derivatives: These compounds share a similar core structure and exhibit comparable properties.
Thiophene Derivatives: Compounds with thiophene rings also show similar reactivity and applications.
Aldehyde-Containing Compounds: These compounds can undergo similar condensation reactions and are used in various synthetic applications.
The uniqueness of this compound lies in its combination of a triphenylamine core with a thiophene-2-carbaldehyde moiety, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDKNZISWUVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594040 | |
Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291279-14-6 | |
Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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